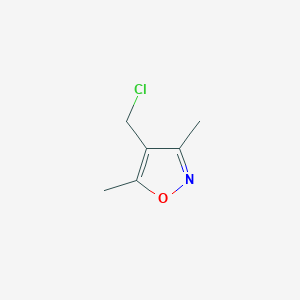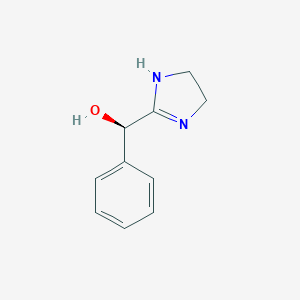![molecular formula C12H12N2 B025418 5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile CAS No. 109364-69-4](/img/structure/B25418.png)
5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethylbicyclo[222]octa-2,5-diene-2,3-dicarbonitrile is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[222]octane family, which is known for its stability and interesting chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethylbicyclo[222]octa-2,5-diene-2,3-dicarbonitrile typically involves a multi-step process One common method starts with the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation and crystallization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diamines.
Applications De Recherche Scientifique
5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(2.2.2)octa-2,5-diene: Lacks the dicarbonitrile and dimethyl groups, making it less reactive.
Bicyclo(2.2.2)octane: A saturated version with different chemical properties.
Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Contains carboxylic acid groups instead of nitriles.
Uniqueness
The presence of both dicarbonitrile and dimethyl groups in 5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile makes it unique in terms of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
109364-69-4 |
|---|---|
Formule moléculaire |
C12H12N2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-7-8(2)10-4-3-9(7)11(5-13)12(10)6-14/h9-10H,3-4H2,1-2H3 |
Clé InChI |
VULNZCUIMNOQQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CCC1C(=C2C#N)C#N)C |
SMILES canonique |
CC1=C(C2CCC1C(=C2C#N)C#N)C |
Synonymes |
5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)









![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)


